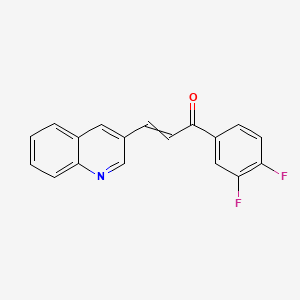
1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-difluorobenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcone derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Dihydrochalcone derivatives.
Substitution: Phenyl ring-substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl ring instead of a quinoline ring.
1-(3,4-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A chalcone with a pyridine ring instead of a quinoline ring.
Uniqueness
1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both fluorinated phenyl and quinoline rings, which may impart distinct chemical and biological properties compared to other chalcones.
特性
CAS番号 |
914384-00-2 |
|---|---|
分子式 |
C18H11F2NO |
分子量 |
295.3 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-15-7-6-14(10-16(15)20)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H |
InChIキー |
UPEVIZCRIDPPCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















